Hydantoin Impurity 32

Chiral impurity control Sacubitril synthesis Enantiomeric purity

Ensure stereochemical accuracy in sacubitril (AHU-377) impurity profiling. This certified (R)-biphenylalaninol reference standard is not interchangeable with its (S)-enantiomer, HCl salt, or N-Boc precursors-each alters HPLC retention, solubility, or regulatory acceptance. - **Analytical Use:** Baseline resolution of (R)- and (S)-enantiomers (Chiralcel OJ-RH, LOD 0.030 μg/mL). Supports ICH Q3A thresholds (<0.10% S-isomer). - **Regulatory Ready:** Listed in Japanese MHLW inventory; traceable to USP/EP. Suitable for ANDA filings in US, EU, and Japan from a single lot. - **Supply Certainty:** ≥98% purity free base. Avoid peak splitting from hydrochloride salts. Immediate global shipment.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 1426129-52-3
Cat. No. B12644621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydantoin Impurity 32
CAS1426129-52-3
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(CO)N
InChIInChI=1S/C15H17NO/c16-15(11-17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11,16H2/t15-/m1/s1
InChIKeyRCAIWVIQRMDTAV-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydantoin Impurity 32: Reference Standard for Sacubitril Intermediate


Hydantoin Impurity 32 (CAS 1426129-52-3), chemically defined as (R)-3-([1,1′-biphenyl]-4-yl)-2-aminopropan-1-ol (also referred to as R-biphenylalaninol), is a chiral amino alcohol with molecular formula C15H17NO and molecular weight 227.30 g/mol [1]. Despite its vendor-assigned “Hydantoin Impurity” designation, the compound does not contain a hydantoin ring; it is a key synthetic intermediate in the manufacture of the neutral endopeptidase inhibitor prodrug sacubitril (AHU-377), a component of the heart failure therapy LCZ696 (Entresto) [2]. The compound is also listed in PubChem under the synonym “Valsartan Impurity 140” and is registered in the Japanese Ministry of Health, Labour and Welfare (MHLW) chemical substance inventory [1][3]. As a single-enantiomer (R-configuration) reference standard typically supplied at ≥98% purity, it serves as a critical tool for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for sacubitril-containing products .

Identity Chiral (R)-amino alcohol; not a hydantoin despite vendor name
Role Key free-base intermediate for sacubitril synthesis
Use context Single-enantiomer reference standard for ANDA impurity profiling

Why Generic Substitution Fails for Hydantoin Impurity 32


In-class compounds such as the (S)-enantiomer (CAS 219799-66-3), the hydrochloride salt (CAS 1573000-33-5), or the N-Boc-protected form (CAS 1426129-50-1) cannot be interchanged with Hydantoin Impurity 32 (CAS 1426129-52-3) without compromising analytical accuracy, regulatory compliance, or synthetic fidelity [1][2]. The (R)-configuration of the free base is the stereochemically correct intermediate for sacubitril synthesis; the opposite enantiomer represents a process-related chiral impurity whose co-elution or misidentification during HPLC analysis can lead to false acceptance of substandard API batches [1]. The free amine form differs from the HCl salt in solubility, chromatographic retention, and reactivity toward the succinimide coupling partner in the final synthetic step, meaning that a salt-to-free-base conversion step introduces additional handling, mass-balance uncertainty, and potential racemization risk [2][3]. The N-Boc-protected analog, while commercially available in >99% ee, is a precursor that requires deprotection before the critical amide-bond-forming step; using it as a direct reference standard for the free amine impurity would misrepresent retention time and detector response in validated HPLC methods [3][4]. The quantitative evidence below details the specific dimensions where these differences are measurable and consequential for scientific selection.

Target
(R)-free base; matched stereochemistry for sacubitril
vs
Substitute
(S)-enantiomer (CAS 219799-66-3)
Co-elution may mask chiral impurity, shifting ANDA acceptance thresholds.
Target
Free amine; reactive nucleophile for coupling step
vs
Substitute
HCl salt (CAS 1573000-33-5)
Solubility and retention-time shifts require form conversion, introducing racemization risk.
Target
Free amine; early-eluting in RP-HPLC
vs
Substitute
N-Boc precursor (CAS 1426129-50-1)
Later retention; absent after deprotection – cannot serve as free-amine impurity marker.

Quantitative Evidence Against Closest Analogs


Stereochemical Identity in Sacubitril Synthesis

Hydantoin Impurity 32 is the (R)-enantiomer of 3-([1,1′-biphenyl]-4-yl)-2-aminopropan-1-ol and serves as the direct synthetic precursor to sacubitril via condensation with a succinimide-activated carboxylate [1]. The (S)-enantiomer (CAS 219799-66-3, sold as Sacubitril Impurity 75) is a chiral process impurity that must be controlled to <0.05% by weight in the purified sacubitril intermediate (N-Boc aminoalcohol, CAS 1426129-50-1) according to patent-specified acceptance criteria [2]. The two enantiomers are distinguishable by chiral HPLC or polarimetry; the (R)-enantiomer is the desired stereoisomer for the pharmacologically active (2R,4S)-sacubitril diastereomer, while the (S)-enantiomer leads to the inactive or antagonistic (2S,4S) configuration [1][3].

Stereochemical Identity
Head-to-head
Target
(R)-enantiomer; 98% purity (HPLC)
vs
Comparator
(S)-enantiomer; 95% purity
Enantiomer-attribution review for ANDA
Stereochemically matched for sacubitril; S-isomer is chiral impurity
Chiral impurity control Sacubitril synthesis Enantiomeric purity

Physical Form and Chromatographic Behavior

Hydantoin Impurity 32 is supplied as the free base (MW 227.30 g/mol), whereas the hydrochloride salt (CAS 1573000-33-5, MW 263.77 g/mol) is a distinct chemical entity with different solubility, retention time, and mass spectrometric ionization characteristics [1]. The free base is the reactive nucleophile in the penultimate amide-coupling step of sacubitril synthesis; the HCl salt form requires neutralization before use as a synthetic intermediate, introducing stoichiometric uncertainty [2]. In reversed-phase HPLC, the free amine and its hydrochloride salt exhibit different retention factors (k′) due to altered protonation equilibria in mobile phases buffered at intermediate pH, potentially causing misidentification if the salt form is inadvertently used as a retention-time marker for the free-base impurity [3].

Form & Retention
Reported
Target
Free base; MW 227.30; early RP-HPLC elution
vs
Comparator
HCl salt; MW 263.77; retention shift ΔtR 0.3–1.2 min
Free-base vs salt retention alignment context
Form interconversion adds stoichiometric uncertainty and racemization risk
Salt-form selection HPLC method development Reference standard characterization

Synthetic Stage Differentiation

The N-Boc-protected analog (tert-butyl (R)-(1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, CAS 1426129-50-1) is the penultimate intermediate in sacubitril synthesis, prepared in >99% purity and >99% enantiomeric excess according to patent disclosures [1]. Hydantoin Impurity 32 (free amine) is generated from this Boc intermediate by acidic deprotection and is the substrate for the final succinimide coupling step [2]. The two compounds differ by the tert-butoxycarbonyl group (+100.12 Da), producing distinct HPLC retention times (Boc-protected form is more hydrophobic, eluting ~2–4 min later on C18 columns) and different UV absorption maxima due to the carbamate chromophore [3]. Using the Boc-protected compound as a reference standard for the free amine impurity would generate false-negative results in impurity profiling because the two analytes do not co-elute under validated pharmacopeial HPLC conditions [3].

Synthetic Stage
Reported
Target
Free amine; early-eluting; substrate for final coupling
vs
Comparator
N-Boc alcohol; MW +100.12 Da; late elution (+2–4 min)
Deprotection-step impurity marker context
Boc-protected form absent after deprotection; not a surrogate for free amine
Synthetic intermediate Boc-deprotection Process impurity tracking

Regulatory Inventory Status

Hydantoin Impurity 32 (CAS 1426129-52-3) is officially registered in the Japanese Ministry of Health, Labour and Welfare (MHLW) chemical substance inventory under the Industrial Safety and Health Act (ISHA), with the chemical name (R)-2-amino-3-(biphenyl-4-yl)propan-1-ol, structural classification code E52660962000, and gazette notification date of December 26, 2014 [1]. In contrast, the (S)-enantiomer (CAS 219799-66-3) and the HCl salt (CAS 1573000-33-5) do not appear in the same MHLW inventory listing, which can impact import/export clearance and regulatory filing requirements for pharmaceutical manufacturers operating in or trading with Japan [1][2]. This regulatory traceability provides an auditable chain of custody and chemical identity verification that unlisted analogs lack, reducing the administrative burden during ANDA submissions where ingredient provenance must be documented [2].

Inventory Status
Class-level
MHLW Japan listed (CAS 1426129-52-3); (S)-enantiomer and HCl salt not found in same inventory.
Regulatory traceability context
Unlisted analogs may face customs clearance delays for Japanese market
Regulatory compliance Chemical inventory Quality assurance

Certified Purity Comparison

Hydantoin Impurity 32 is supplied with a certified purity of 98% (HPLC) as documented in its Material Safety Data Sheet and vendor Certificate of Analysis . This purity level exceeds the 95% specification typical of generic sacubitril impurity reference standards such as the (S)-enantiomer (CAS 219799-66-3) . In quantitative HPLC method validation, the purity of the reference standard directly propagates into the accuracy of impurity quantification: a 3% absolute purity difference corresponds to a systematic bias of approximately 3% in reported impurity levels, which can be decisive when ICH Q3A reporting thresholds (0.05% for unidentified impurities) and identification thresholds (0.10%) are applied to sacubitril API [1]. Higher reference standard purity also reduces the correction factor applied during assay calculation, improving method precision by lowering the relative standard deviation of the impurity determination [1].

Certified Purity
Reported
98% (HPLC)
vs comparator 95%
Reference standard purity bias context
~3% absolute difference affects LOQ near ICH reporting thresholds
Reference standard purity Analytical method validation Limit of quantification

Application Scenarios for Hydantoin Impurity 32


ANDA Method Development for Impurity Profiling

Hydantoin Impurity 32 serves as the (R)-enantiomer reference standard for developing and validating stability-indicating HPLC methods that separate and quantify chiral impurities in sacubitril drug substance. The validated method, employing a Chiralcel OJ-RH column with acetonitrile/methanol/TFA mobile phase at 254 nm detection, achieves baseline resolution of the (R)- and (S)-enantiomers with LOD of 0.030–0.048 μg/mL and LOQ of 0.100–0.160 μg/mL [1]. The compound's 98% certified purity enables accurate determination of the S-isomer impurity at levels below the ICH Q3A identification threshold of 0.10% [2]. This directly supports ANDA submissions where demonstration of stereochemical purity control is a regulatory requirement for sacubitril/valsartan combination products.

Process-Related Impurity Tracking

In the purification of the N-Boc aminoalcohol intermediate (CAS 1426129-50-1), Hydantoin Impurity 32 is the free-amine standard used to verify that residual deprotected material after Boc cleavage is within acceptable limits. Patent CN-106905192-A specifies that the S-isomer content in the purified intermediate must be below 0.05% by weight [1]. Using the (R)-free amine reference standard (CAS 1426129-52-3) rather than the Boc-protected precursor ensures accurate HPLC retention-time alignment for tracking the free amine through process streams, as the Boc-protected compound elutes 2–4 min later on C18 columns and would not co-elute with the target analyte [2].

QC Batch-Release Testing

For QC laboratories performing batch-release testing of LCZ696 (Entresto) tablets, Hydantoin Impurity 32 is used as a system suitability standard to verify column performance and detector response linearity (r² >0.999) across the impurity calibration range [1]. The free base form (rather than the HCl salt) is preferred because it avoids the additional peak broadening or split-peak artifacts that can arise from partial dissociation of the hydrochloride in mobile phases buffered near neutral pH, which has been shown to degrade method precision with intra-day RSD values exceeding 10.0% in some validated methods [1][2].

Pharmacopeial Traceability and Regulatory Submissions

Because Hydantoin Impurity 32 is registered in the Japanese MHLW chemical inventory and can be supplied with traceability against USP or EP pharmacopeial standards, it supports regulatory submissions in Japan, the United States, and the European Union from a single characterized reference standard lot [1]. This multi-jurisdictional acceptability is not uniformly available for the (S)-enantiomer or the HCl salt, which lack comparable regulatory inventory listings [1]. For procurement teams sourcing reference standards for global ANDA filings, selecting a compound with established regulatory provenance minimizes the need for re-qualification or bridging studies across different pharmacopeial monographs.

Application
Selection Property
Validation Focus
ANDA Chiral Impurity Profiling
Single-enantiomer (R) free base reference standard
Chiral HPLC resolution; ICH Q3A impurity thresholds
Process-Related Impurity Tracking
Free amine form for direct retention alignment
HPLC tracking after Boc deprotection; residual amine carryover
QC Batch-Release Testing
Free base avoids salt dissociation artifacts
System suitability, detector linearity and precision context
Multi-jurisdictional Regulatory Filings
MHLW inventory listing & pharmacopeial traceability
Regulatory provenance for ANDA in JP, US, EU
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